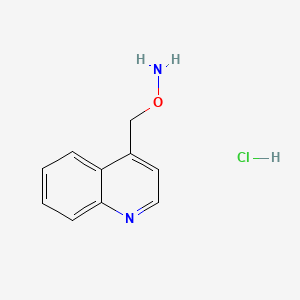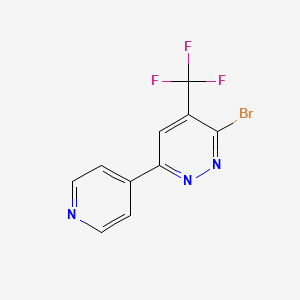
DBCO-PEG24-Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG24-Maleimide: is a polyethylene glycol (PEG) linker that contains a dibenzylcyclooctyne (DBCO) moiety and a terminal primary maleimide group. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups. DBCO is commonly used for copper-free click chemistry reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG24-Maleimide involves the conjugation of a DBCO moiety with a PEG chain and a maleimide group. The maleimide group reacts specifically and efficiently with thiols to form a thioether bond. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the functional groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is usually purified through chromatography techniques and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: DBCO-PEG24-Maleimide primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions:
Thiol-containing compounds: These react with the maleimide group.
Azide-containing compounds: These react with the DBCO moiety in copper-free click chemistry.
Reaction conditions: Mild temperatures, neutral pH, and aqueous or organic solvents
Major Products:
Thioether bonds: Formed from the reaction of maleimide with thiols.
Triazole linkages: Formed from the reaction of DBCO with azides
Applications De Recherche Scientifique
Chemistry: DBCO-PEG24-Maleimide is used in bioconjugation techniques to link biomolecules, such as proteins and peptides, through thiol groups. It is also employed in click chemistry for the synthesis of complex molecular structures .
Biology: In biological research, this compound is used to label and track biomolecules in live cells. It facilitates the study of protein-protein interactions and cellular processes by enabling the attachment of fluorescent probes or other tags .
Medicine: this compound is utilized in the development of targeted drug delivery systems. By conjugating therapeutic agents to biomolecules, it enhances the specificity and efficacy of treatments .
Industry: In industrial applications, this compound is used in the production of functionalized surfaces and materials. It is employed in the modification of polymers and nanoparticles for various technological applications .
Mécanisme D'action
DBCO-PEG24-Maleimide exerts its effects through two primary mechanisms:
Comparaison Avec Des Composés Similaires
Dibenzocyclooctyne-PEG4-Maleimide: Similar to DBCO-PEG24-Maleimide but with a shorter PEG chain.
Alkyne-PEG4-Maleimide: Contains an alkyne group instead of DBCO.
Dibenzocyclooctyne-PEG4-Biotin: Similar structure but includes a biotin moiety for affinity purification and detection.
Uniqueness of this compound: this compound stands out due to its longer PEG chain, which enhances solubility and reduces steric hindrance in bioconjugation reactions. The combination of DBCO and maleimide groups allows for versatile applications in both thiol-maleimide and copper-free click chemistry reactions .
Propriétés
Formule moléculaire |
C76H122N4O29 |
|---|---|
Poids moléculaire |
1555.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C76H122N4O29/c81-72(14-18-79-74(83)11-12-75(79)84)78-17-20-87-22-24-89-26-28-91-30-32-93-34-36-95-38-40-97-42-44-99-46-48-101-50-52-103-54-56-105-58-60-107-62-64-109-66-65-108-63-61-106-59-57-104-55-53-102-51-49-100-47-45-98-43-41-96-39-37-94-35-33-92-31-29-90-27-25-88-23-21-86-19-15-73(82)77-16-13-76(85)80-67-70-7-2-1-5-68(70)9-10-69-6-3-4-8-71(69)80/h1-8,11-12H,13-67H2,(H,77,82)(H,78,81) |
Clé InChI |
ABMCAJWJYKSVIS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


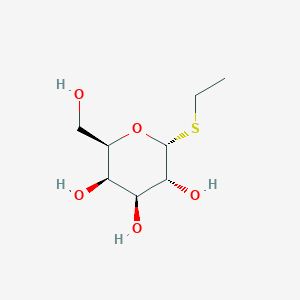

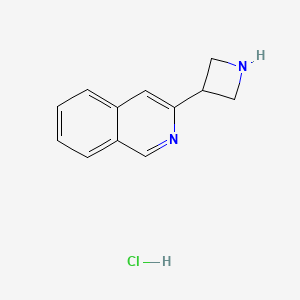
![4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15338785.png)
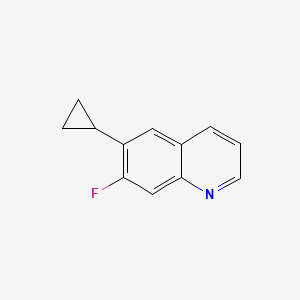


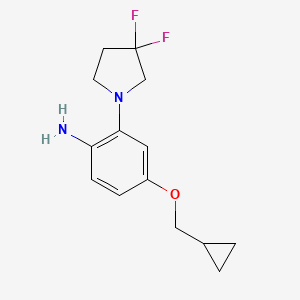

![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)
![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B15338852.png)
